molecular formula C12H4Cl4O2 B3065394 1,2,6,9-Tetrachlorodibenzo-P-dioxin CAS No. 40581-91-7

1,2,6,9-Tetrachlorodibenzo-P-dioxin

Cat. No.: B3065394
CAS No.: 40581-91-7
M. Wt: 322 g/mol
InChI Key: ZKMXKYXNLFLUCD-UHFFFAOYSA-N
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Description

Contextualization within Polychlorinated Dibenzo-p-dioxin (B167043) (PCDD) Congener Research

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of organic compounds that are structurally similar, consisting of two benzene (B151609) rings connected by two oxygen atoms. clu-in.orgcdc.gov There are 75 different PCDD congeners, which are distinguished by the number and position of chlorine atoms on the dibenzo-p-dioxin structure. cdc.gov Among these, 1,2,6,9-Tetrachlorodibenzo-p-dioxin (1,2,6,9-TCDD) is a specific congener with four chlorine atoms located at the 1, 2, 6, and 9 positions of the molecule.

The toxicity of PCDD congeners is largely determined by the placement of these chlorine atoms. nih.gov The most toxic congeners are those with chlorine atoms in the 2, 3, 7, and 8 positions. cdc.govnih.govepa.gov The reference compound for assessing the toxicity of other dioxin-like compounds is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a toxic equivalency factor (TEF) of 1.0. nih.govwikipedia.orgnumberanalytics.com The TEF approach is a method used to express the toxicity of different dioxin congeners in relation to 2,3,7,8-TCDD. nih.govwikipedia.org

Properties of this compound
PropertyValue
Chemical FormulaC₁₂H₄Cl₄O₂
Molecular Weight321.96 g/mol
CAS NumberNot readily available
Synonyms1,2,6,9-TCDD

Significance as an Environmental Contaminant and Persistent Organic Pollutant (POP)

This compound, along with other PCDDs, is classified as a persistent organic pollutant (POP). tandfonline.comontosight.aiwho.int POPs are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. who.int This persistence allows them to remain in the environment for long periods, leading to their widespread distribution. who.int

PCDDs, including 1,2,6,9-TCDD, are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes. wikipedia.orgca.govepa.gov These can include the manufacturing of certain chemicals, waste incineration, and the burning of fossil fuels and wood. ca.govepa.gov Once released into the environment, their low water solubility and high affinity for particulate matter mean they tend to bind to soil and sediments. clu-in.orgepa.gov

Due to their lipophilic (fat-loving) nature, PCDDs bioaccumulate in the fatty tissues of animals. clu-in.orgwho.int This leads to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. clu-in.org Consequently, a significant portion of human exposure to dioxins comes from the consumption of animal fats, including meat, dairy products, and fish. epa.govwho.int

The environmental persistence and bioaccumulative properties of PCDDs like 1,2,6,9-TCDD are of significant concern to environmental and public health organizations worldwide. ontosight.aiwho.int Monitoring the levels of these compounds in various environmental compartments such as soil, water, and biota is essential for assessing potential risks. nih.govtandfonline.com

Classification of this compound
ClassificationDescription
Chemical ClassPolychlorinated Dibenzo-p-dioxin (PCDD)
Pollutant TypePersistent Organic Pollutant (POP)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,6,9-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-3-4-8-12(9(5)16)18-11-7(15)2-1-6(14)10(11)17-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMXKYXNLFLUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(C=CC(=C3O2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960990
Record name 1,2,6,9-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40581-91-7
Record name 1,2,6,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,9-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X59A1733
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Fate and Transport of 1,2,6,9 Tetrachlorodibenzo P Dioxin

Distribution in Environmental Compartments

The distribution of 1,2,6,9-TCDD in the environment is governed by its physicochemical properties. As a member of the PCDD family, it is expected to be a solid with very low water solubility, low vapor pressure, and a high octanol-water partition coefficient (Kow), indicating a strong tendency to sorb to organic matter. clu-in.orgca.gov These properties dictate its movement and persistence across different environmental media.

Atmospheric Transport and Deposition (wet and dry)

Once released into the atmosphere, from sources such as industrial combustion processes, 1,2,6,9-TCDD is expected to partition between the vapor phase and atmospheric particles. cdc.govepa.gov Due to its semi-volatile nature, a significant fraction will likely adsorb to airborne particulate matter. This association with particles facilitates long-range atmospheric transport. cdc.gov

Removal from the atmosphere occurs through wet and dry deposition. aaqr.org

Dry deposition involves the gravitational settling of particle-bound 1,2,6,9-TCDD and the direct transfer of the vapor phase to surfaces.

Wet deposition occurs when the compound is scavenged from the atmosphere by rain, snow, or fog.

Studies on PCDDs show that deposition fluxes can vary seasonally, with higher rates often observed in colder months. jst.go.jp The less chlorinated congeners are generally more volatile, but their strong sorption to particles makes deposition a significant removal pathway. cdc.govaaqr.org

Aquatic System Dynamics: Water Column, Sedimentation, Volatilization

In aquatic environments, 1,2,6,9-TCDD's behavior is dominated by its hydrophobicity (low water solubility). clu-in.orgepa.gov

Water Column: Due to its very low solubility, concentrations in the dissolved phase of the water column are expected to be extremely low. Most of the compound will be associated with suspended particulate matter and organic material. epa.gov

Sedimentation: The strong tendency of 1,2,6,9-TCDD to adsorb to particles means that sedimentation is a primary mechanism for its removal from the water column. nih.govwikipedia.org Aquatic sediments are considered a major environmental sink for PCDDs, where they can be buried and persist for long periods. nih.govwho.int

Soil and Terrestrial Environment Persistence

Once deposited onto land, 1,2,6,9-TCDD is expected to bind strongly to soil organic matter. cdc.gov This strong binding results in very low mobility and limits its potential to leach into groundwater. cdc.govepa.gov

The persistence of PCDDs in soil is notable. The half-life of TCDDs on the soil surface can range from 9 to 15 years, but in the subsurface, where they are protected from sunlight, the half-life can be from 25 to 100 years. clu-in.orgnih.gov Degradation in the terrestrial environment is slow and occurs mainly through two processes:

Photodegradation (Photolysis): This is a major degradation pathway for TCDDs on surfaces exposed to sunlight. clu-in.orgnih.gov Research suggests that dioxin congeners substituted in the 1,4,6, and 9 positions are more resistant to degradation than those substituted in the 2,3,7, and 8 positions. nih.gov This implies that 1,2,6,9-TCDD may be more persistent under sunlight than the more studied 2,3,7,8-TCDD.

Biodegradation: Microbial degradation of TCDDs in soil is generally a very slow process. epa.gov

Physicochemical Properties of Tetrachlorodibenzo-p-dioxins (TCDDs)

PropertyValue Range for TCDD IsomersSource
Molecular Formula C₁₂H₄Cl₄O₂ nih.gov
Molecular Weight 322.0 g/mol nih.gov
Water Solubility 7.9 x 10⁻⁶ - 4.7 x 10⁻⁴ mg/L clu-in.org
Log Kow (Octanol-Water Partition Coefficient) 6.6 - 8.7 clu-in.org
Vapor Pressure 7.4 x 10⁻¹⁰ - 7.5 x 10⁻⁹ mm Hg clu-in.org
Henry's Law Constant 7.01 x 10⁻⁶ - 16.1 x 10⁻⁶ atm-m³/mol clu-in.org

Environmental Transport Mechanisms

Particle Adherence and Sedimentation in Aquatic Systems

The primary transport mechanism for 1,2,6,9-TCDD in aquatic systems is its adherence to particulate matter. epa.gov Its high lipophilicity and hydrophobicity cause it to rapidly partition from the water phase onto suspended organic and inorganic particles. clu-in.org These contaminated particles are then transported by water currents and eventually settle, leading to the accumulation of the compound in bottom sediments. This process makes sediments the main reservoir for PCDDs in the aquatic environment. wikipedia.orgwho.int Resuspension of these sediments can reintroduce the contaminant into the water column, making it available for further transport and biological uptake.

Bioaccumulation and Bioconcentration in Ecological Food Chains

1,2,6,9-TCDD is expected to bioaccumulate in organisms due to its high lipophilicity (fat-loving nature). who.intepa.gov

Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds that in the water as a result of exposure to waterborne chemicals. Given its extremely low water solubility, the direct uptake from water is one potential pathway.

Bioaccumulation includes uptake from all sources, including water, food, and sediment. For PCDDs, ingestion of contaminated food is a major route of exposure for higher trophic level organisms. wikipedia.orgclu-in.org The compound accumulates in the fatty tissues of organisms. who.intepa.gov

This leads to biomagnification , where the concentration of the chemical increases in organisms at successively higher levels in the food chain. wikipedia.org While specific Bioconcentration Factors (BCF) for 1,2,6,9-TCDD are not available, PCDDs as a class are known to be very bioaccumulative. epa.gov The most toxic congeners, like 2,3,7,8-TCDD, have the greatest tendency to bioaccumulate. cdc.gov

Atmospheric Dispersion and Long-Range Transport

The atmospheric transport of 1,2,6,9-Tetrachlorodibenzo-p-dioxin, like other TCDD congeners, is governed by its physical and chemical properties, such as low water solubility and low vapor pressure. cdc.govcdc.gov These characteristics mean that dioxins have a strong tendency to adsorb onto particulate matter in the atmosphere. cdc.govclu-in.org This association with airborne particles is the primary mechanism for their dispersion and long-range transport. wikipedia.org

Once released into the atmosphere, from sources such as industrial combustion processes, TCDDs can be carried over vast distances. clu-in.org The extent of transport is influenced by factors like particle size, wind patterns, and atmospheric conditions. Smaller particles can remain suspended for longer periods, facilitating transport across continents and oceans. Deposition occurs through both wet (rain and snow) and dry processes, leading to the widespread, low-level presence of these compounds in soil and sediment globally. clu-in.org While specific experimental studies detailing the atmospheric half-life of the 1,2,6,9-TCDD isomer are scarce, studies on other TCDDs indicate atmospheric half-lives can range from days to weeks, depending on environmental conditions. ca.gov

Environmental Persistence and Degradation Kinetics

Dioxins are known for their environmental persistence, a trait attributed to their stable chemical structure which is resistant to breakdown. clu-in.org The persistence of the 1,2,6,9-TCDD isomer is a function of its resistance to various degradation processes.

Photolytic Degradation (e.g., photodechlorination)

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of dioxins in the environment, particularly in surface waters and on exposed surfaces like soil or leaves. clu-in.orgclu-in.org This process involves the absorption of ultraviolet (UV) light, primarily from sunlight, which can lead to the breakdown of the molecule. cdc.gov

For TCDDs, a primary photolytic reaction is reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. This process typically results in the formation of less chlorinated, and often less toxic, dioxin congeners. nih.gov For example, studies on the 1,2,3,4-TCDD isomer have shown that photolysis in solution leads to the formation of trichloro- and dichloro-dibenzo-p-dioxins, although this was identified as a minor pathway compared to other degradation routes. nih.gov Another study found that the principal photolytic pathway for 2,3,7,8-TCDD involves the cleavage of the ether (C-O) bonds rather than the carbon-chlorine (C-Cl) bonds. acs.org

Reactions with Atmospheric Radicals (e.g., OH radicals)

In the troposphere, the primary chemical removal process for many organic pollutants, including gaseous TCDDs, is reaction with hydroxyl (OH) radicals. clu-in.orgca.gov These highly reactive radicals can initiate the degradation of dioxins, influencing their atmospheric lifetime.

Research on various chlorinated dioxins has shown that OH radicals tend to add to the carbon atoms of the dioxin ring, particularly those adjacent to the oxygen atoms. nih.govacs.org This addition is the initial step in a series of reactions that can lead to the opening of the dioxin ring and its eventual breakdown. acs.org The rate of this reaction is influenced by the number and position of the chlorine atoms. Generally, increasing chlorine substitution tends to decrease the reactivity with OH radicals. nih.gov

While kinetic data for the specific reaction between 1,2,6,9-TCDD and OH radicals is not available, studies on other TCDD isomers provide insight. For example, rate coefficients for the reaction of OH radicals with 1,2,3,4-TCDD have been measured across a range of temperatures. nih.gov These studies indicate that the atmospheric lifetimes of TCDDs with respect to this degradation pathway are typically on the order of several days to weeks. ca.gov

ParameterValueSource
Atmospheric Half-Life of 2,3,7,8-TCDD 5 to 24 days ca.gov
Reaction mechanism with OH radicals OH addition to carbon atoms nih.govacs.org

Anaerobic and Aerobic Biotransformation in Environmental Matrices

Biodegradation is a key process for the ultimate removal of dioxins from the environment, occurring in matrices like soil and sediment. clu-in.org This transformation can happen under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, driven by various microorganisms. nih.gov

Under anaerobic conditions, such as those found deep in sediments or in certain contaminated soils, the primary microbial process is reductive dechlorination. clu-in.org This process involves microorganisms removing chlorine atoms from the dioxin molecule. This is significant because highly chlorinated dioxins are generally more resistant to degradation, and their dechlorination can produce less chlorinated congeners that are more susceptible to subsequent aerobic degradation. researchgate.net For example, the bacterium Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate 1,2,3,4-TCDD. researchgate.net

In aerobic environments, microorganisms utilize different enzymatic pathways. Aerobic bacteria can degrade less-chlorinated dioxins more effectively. nih.gov

Microbial Degradation Pathways

The microbial degradation of dioxins involves complex enzymatic pathways.

Anaerobic Pathway : The key anaerobic pathway is reductive dechlorination, as mentioned above. Microorganisms mediate the removal of chlorine atoms, which for a compound like 1,2,6,9-TCDD would lead to the formation of various trichlorodibenzo-p-dioxins. The specific daughter products would depend on which chlorine atom is removed.

Aerobic Pathway : Aerobic degradation is often initiated by dioxygenase enzymes. researchgate.net These enzymes insert two oxygen atoms into the aromatic ring, leading to ring cleavage and subsequent breakdown. For instance, the bacterium Sphingomonas wittichii RW1 can transform 1,2,3,4-TCDD into 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.govresearchgate.netresearchgate.net Fungi, such as Penicillium sp., have also been identified that can degrade TCDD congeners. nih.gov Although these pathways have not been specifically documented for 1,2,6,9-TCDD, it is plausible that similar enzymatic attacks would occur, targeting the unchlorinated positions on the aromatic rings.

ProcessConditionKey MechanismExample MicroorganismSource
Biotransformation AnaerobicReductive DechlorinationDehalococcoides sp. clu-in.orgresearchgate.net
Biotransformation AerobicDioxygenase Attack / Ring CleavageSphingomonas wittichii RW1 nih.govresearchgate.net

Analytical Methodologies for 1,2,6,9 Tetrachlorodibenzo P Dioxin and Congeners

Advanced Instrumental Techniques

The cornerstone of modern dioxin analysis is the combination of high-resolution chromatography and mass spectrometry, which provides the necessary selectivity and sensitivity for these challenging analytes.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally recognized as the "gold standard" for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,6,9-TCDD. chromatographyonline.com This technique offers unparalleled selectivity and sensitivity, which are crucial for identifying and quantifying these compounds at the ultra-trace levels (parts-per-trillion to parts-per-quadrillion) at which they typically occur in environmental and biological samples. azurewebsites.netboeing.com

The gas chromatograph separates the different dioxin congeners based on their volatility and interaction with the stationary phase of the capillary column. nih.gov High-resolution columns, typically 60 meters in length with a small internal diameter (e.g., 0.25 mm), are essential for achieving the necessary separation of the numerous TCDD isomers. chromatographyonline.com The mass spectrometer then bombards the eluted molecules with a beam of electrons, causing them to ionize and fragment in a predictable manner. By monitoring specific characteristic ions and their isotopic ratios, HRMS can definitively identify and quantify the target analytes, even in the presence of a complex mixture of other compounds. nih.gov

U.S. Environmental Protection Agency (EPA) Method 1613 is a widely adopted standard procedure for the analysis of tetra- through octa-chlorinated dioxins and furans using HRGC/HRMS. well-labs.com This method outlines stringent performance criteria for instrument calibration, data acquisition, and quality control to ensure the accuracy and reliability of the results. well-labs.com

Table 1: Key Parameters for HRGC/HRMS Analysis of Dioxins

ParameterSpecificationPurpose
Gas Chromatography Column 60 m length, 0.25 mm i.d., 0.20-µm film thickness (or equivalent)Provides high-resolution separation of dioxin isomers. chromatographyonline.com
Mass Spectrometry Resolution ≥ 10,000Distinguishes target analyte ions from interfering ions of the same nominal mass.
Ionization Mode Electron Ionization (EI)Creates characteristic fragmentation patterns for identification. chromatographyonline.com
Detection Mode Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring only specific ions of interest. nih.gov

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that is integral to the HRGC/HRMS analysis of dioxins. well-labs.com This method involves "spiking" the sample with a known amount of an isotopically labeled analog of the target analyte before any sample preparation or analysis. well-labs.comepa.gov For the analysis of 1,2,6,9-TCDD, a carbon-13 labeled (¹³C₁₂) version of a TCDD isomer would be used. epa.gov

Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the extraction, cleanup, and analysis processes. Any losses of the analyte during these steps will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using the mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. nist.gov This approach significantly improves the accuracy and precision of the analysis, especially for complex matrices where analyte recovery can be variable. well-labs.com EPA Method 1613 mandates the use of isotope dilution for the quantification of the 17 toxic 2,3,7,8-substituted PCDD/F congeners. well-labs.com

Sample Preparation and Clean-up Procedures for Complex Environmental Matrices

Given the trace levels of dioxins and the complexity of environmental samples such as soil, sediment, and biological tissues, extensive sample preparation and cleanup are essential to remove interfering compounds that could compromise the analytical results. nih.govfms-inc.com The primary goal of these procedures is to isolate the dioxins from the bulk of the sample matrix and other co-extracted substances. nih.gov

The process typically begins with extraction of the analytes from the sample matrix using an organic solvent. nih.gov For solid samples like soil and sediment, Soxhlet extraction or pressurized fluid extraction are common techniques. youtube.com For aqueous samples, liquid-liquid extraction is often employed. epa.gov

Following extraction, the resulting extract undergoes a multi-step cleanup process to remove lipids, polychlorinated biphenyls (PCBs), and other compounds that can interfere with the HRGC/HRMS analysis. fms-inc.comyoutube.com This often involves a series of chromatographic columns packed with different sorbents, such as:

Acid/Base Modified Silica Gel: To remove acidic and basic interferences. youtube.com

Alumina: To separate PCDDs/Fs from other chlorinated compounds like PCBs. thermofisher.com

Florisil: A magnesium silicate (B1173343) adsorbent used for further purification. youtube.com

Carbon Column Chromatography: This is a critical step that separates planar molecules like dioxins from non-planar interferences. j2scientific.eu

Automated systems are increasingly used to perform these complex cleanup procedures, improving reproducibility and sample throughput. fms-inc.comj2scientific.eu

Congener-Specific Analysis and Isomer Identification

The term "dioxins" refers to a family of 75 polychlorinated dibenzo-p-dioxin (B167043) congeners, which are chemical compounds with the same basic molecular structure but differing in the number and position of chlorine atoms. cdc.gov These congeners exhibit a wide range of toxicities, with the 2,3,7,8-substituted congeners being the most toxic. cdc.gov Therefore, it is crucial to perform a congener-specific analysis to accurately assess the potential risk associated with a sample.

High-resolution gas chromatography is capable of separating many of the different dioxin isomers. nih.gov For example, specific GC columns and analytical conditions have been developed to separate the highly toxic 2,3,7,8-TCDD from the other 21 TCDD isomers. nih.gov The identification of a specific isomer like 1,2,6,9-TCDD relies on a combination of its retention time on the GC column and the confirmation of its unique mass spectrum, including the characteristic isotopic ratios of its molecular ions. epa.gov In some cases, to achieve complete separation of all critical isomers, analysis on a second GC column with a different stationary phase may be required for confirmation. epa.gov

Bioanalytical Methods for Dioxin-like Activity (e.g., DR CALUX)

While HRGC/HRMS provides detailed congener-specific information, it is a time-consuming and expensive method. dioxins.com Bioanalytical methods, such as the Dioxin-Responsive Chemically Activated Luciferase Gene Expression (DR CALUX®) bioassay, offer a more rapid and cost-effective screening tool for assessing the total dioxin-like activity of a sample. dioxins.comvliz.be

The DR CALUX® assay utilizes genetically modified cells that contain a firefly luciferase reporter gene coupled to a dioxin-responsive element. biodetectionsystems.combiodetectionsystems.com When dioxin-like compounds, including 1,2,6,9-TCDD, are present in a sample extract and introduced to these cells, they bind to the aryl hydrocarbon receptor (AhR). vliz.bebiodetectionsystems.com This complex then activates the expression of the luciferase gene, leading to the production of light. biodetectionsystems.com The amount of light produced is proportional to the total toxic equivalency (TEQ) of all dioxin-like compounds in the sample. biodetectionsystems.combiodetectionsystems.com

This method is valuable for prioritizing samples for further analysis by HRGC/HRMS and for large-scale screening of environmental and food samples. vliz.benih.gov However, it does not provide information on the concentrations of individual congeners. clu-in.org

Quality Assurance and Quality Control in Dioxin Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are paramount in dioxin analysis to ensure the generation of reliable and legally defensible data. epa.govepa.gov These procedures are integrated into every step of the analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a clean matrix to check for contamination from reagents, glassware, or the analytical system. epa.gov

Laboratory Control Samples (LCS): Analyzing a spiked clean matrix to assess the accuracy and precision of the entire analytical method. epa.gov

Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a portion of the actual sample to evaluate the effect of the sample matrix on the analytical method.

Use of Labeled Internal Standards: As described in the isotope dilution section, this is a critical QC measure to correct for analyte losses. epa.gov

Calibration Verification: Regularly analyzing calibration standards to ensure the instrument's response remains stable. epa.gov

Confirmation of Isomer Specificity: Demonstrating the chromatographic system's ability to separate critical isomers. epa.gov

Regulatory methods like EPA Method 1613 provide detailed QA/QC requirements, including acceptance criteria for recoveries, calibration linearity, and isomer resolution. epa.gov Adherence to these criteria is essential for producing data of known and documented quality. boeing.com

Theoretical and Computational Studies of 1,2,6,9 Tetrachlorodibenzo P Dioxin

Molecular Structure and Conformation Analysis

Table 1: Computed Molecular Properties of 1,2,6,9-Tetrachlorodibenzo-p-dioxin

Property Value Source
Molecular Formula C₁₂H₄Cl₄O₂ PubChem
Molecular Weight 321.97 g/mol PubChem
XLogP3 5.6 PubChem
Monoisotopic Mass 319.896540 Da PubChem

Note: These properties are computationally predicted and sourced from public chemical databases, as extensive experimental characterization of this specific isomer is not widely available.

The conformation, particularly the degree of planarity, is crucial as it influences the molecule's ability to bind to the aryl hydrocarbon receptor (AhR), a key step in initiating toxic effects. wikipedia.org

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially DFT, are powerful tools for investigating the properties and reactivity of PCDDs. acs.org Methods like the B3LYP hybrid functional are commonly used to optimize molecular geometries, calculate electronic properties, and determine thermodynamic data such as heats of formation (ΔHf). acs.orgacs.org Such calculations have revealed that thermodynamic stability does not always correlate with environmental abundance, suggesting that formation pathways are often kinetically, rather than thermodynamically, controlled. acs.org

Energetic Pathways of Reaction Mechanisms

DFT calculations are instrumental in mapping the energetic pathways for both the formation and degradation of PCDDs. These compounds can be formed as unintentional byproducts in combustion processes and chemical manufacturing. wikipedia.orgnih.gov Theoretical models investigate mechanisms such as the condensation of chlorophenol precursors or de novo synthesis on fly ash particles, where carbon, chlorine, and a metal catalyst react. nih.govresearchgate.netlidsen.com

For degradation, studies have modeled reactions with hydroxyl (•OH) radicals, which is a primary degradation pathway in the atmosphere. Theoretical investigations into the reaction of 2,3,7,8-TCDD with hydrogen peroxide (H₂O₂), a source of •OH radicals, have shown that the reaction is pH-dependent and proceeds through nucleophilic substitution or addition mechanisms. mdpi.com These computational models calculate the activation energies and reaction barriers, providing insight into which degradation pathways are most favorable under specific environmental conditions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy and Theoretical Calculations in Reaction Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study chemical species that have unpaired electrons, such as free radicals. uam.es In the context of PCDDs, EPR can be used to detect and characterize radical intermediates formed during degradation processes (e.g., photolysis or chemical oxidation). youtube.com

However, these radical intermediates are often highly reactive and short-lived. youtube.com Theoretical calculations are crucial for complementing experimental EPR data. By computationally modeling the properties of potential radical species, such as their hyperfine splitting constants, scientists can predict their theoretical EPR spectra. youtube.comyoutube.com Comparing these simulated spectra with the experimental results helps to definitively identify the transient species involved in the reaction mechanism. youtube.com While this combined approach is powerful, specific EPR studies focusing on the reaction intermediates of 1,2,6,9-TCDD are not prominent in the scientific literature.

Structure-Activity Relationship (SAR) Modeling for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.gov For PCDDs, QSAR models are developed to predict properties like toxicity, bioaccumulation potential, and degradation rates based on molecular descriptors. nih.govresearchgate.net

These descriptors, which can be calculated using computational chemistry, include:

Electronic properties: such as LUMO (Lowest Unoccupied Molecular Orbital) energy and electron affinity, which relate to a molecule's reactivity. researchgate.net

Steric parameters: which describe the shape and size of the molecule. researchgate.net

Lipophilicity: often represented by the octanol-water partition coefficient (log Kow), which predicts how the compound will partition in fatty tissues. clu-in.org

QSAR studies on various PCDDs and related compounds show that these descriptors can be used to predict the binding affinity to the AhR, a key indicator of toxicity. nih.govtandfonline.comnih.gov Such models can help estimate the potential environmental risk of less-studied congeners like 1,2,6,9-TCDD by using its calculated structural and electronic properties as inputs.

Reaction Kinetic Modeling for Formation and Degradation Pathways

Reaction kinetic models use rate equations to describe how quickly a chemical compound is formed or destroyed. nih.gov For PCDDs, these models are essential for predicting their emissions from sources like municipal waste incinerators and for estimating their persistence in the environment. nih.govacs.org

Kinetic models for PCDD formation consider variables such as temperature, reaction time, oxygen concentration, and the presence of catalysts like copper. nih.govsci-hub.se Degradation kinetics, often expressed as a half-life (t1/2), are modeled for various environmental compartments, including air, water, soil, and sediment. researchgate.netcolab.ws These models incorporate rates of different degradation processes, such as photolysis (degradation by light) and biodegradation. researchgate.net For example, the biodegradation of 2,3,7,8-TCDD has been studied in soil microcosms, with observed degradation of up to 95% over 60 days under specific conditions. frontiersin.org

Table 2: Illustrative Environmental Half-Life Data for 2,3,7,8-TCDD

Environmental Compartment Half-Life Estimate Process
Air 30 days (mean) Reaction with OH radicals
Soil (Surface) ~1 year Degradation
Soil (Deeper) >10 years Degradation

Source: Data compiled for the CalTOX model, illustrating typical kinetic parameters for a well-studied TCDD isomer. Specific kinetic data for 1,2,6,9-TCDD is not available.

Pharmacokinetic Modeling for Environmental Exposure Assessment

Physiologically Based Pharmacokinetic (PBPK) models are mathematical descriptions of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.govmdpi.com These models are crucial for environmental exposure assessment as they translate an external exposure level into an internal dose within specific organs and tissues. epa.govfigshare.com

For dioxin-like compounds, PBPK models typically consist of several compartments representing key tissues like the liver, fat (adipose tissue), blood, and the rest of the body. nih.govmdpi.com The models incorporate the high lipophilicity (fat-loving nature) of these compounds, which leads to their accumulation in fatty tissues, and the role of the liver in sequestering and slowly metabolizing them. mdpi.com

PBPK models have been developed to simulate the lifetime exposure and body burden of dioxin-like compounds as a group (expressed as toxic equivalents, or TEQs). nih.govnih.govnih.gov These models can account for complex interactions, such as the competition of different congeners for binding to the AhR and metabolic enzymes like CYP1A2. nih.govmdpi.com While these powerful frameworks exist, they are typically applied to the most prevalent and toxic congeners. A PBPK model for 1,2,6,9-TCDD would require specific input parameters (e.g., tissue partition coefficients, metabolic rates) that are not currently available.

Ecological Distribution and Biotransformation Studies

Occurrence and Levels in Environmental Biota (e.g., aquatic organisms, wildlife)

Polychlorinated dibenzo-p-dioxins (PCDDs) are persistent environmental pollutants that can accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. vu.nl While extensive monitoring exists for the most toxic congener, 2,3,7,8-TCDD, specific data on the occurrence and levels of 1,2,6,9-Tetrachlorodibenzo-p-dioxin in biota are not widely available in published literature. However, studies on other TCDD isomers provide insight into their distribution.

For instance, elevated concentrations of a similar isomer, 1,2,8,9-TCDD, have been identified in crustaceans and finfish. A notable study in Newark Bay, New Jersey, reported significant levels of this compound in local aquatic life. nih.gov The sources of this contamination were not linked to the manufacturing of 2,4,5-T herbicides but were instead attributed to various combustion processes, including those from commercial, residential, municipal, and industrial activities. nih.gov

Dioxins, due to their low water solubility and lipophilic (fat-loving) nature, tend to partition from water into sediment and the tissues of organisms. epa.govcdc.gov The concentration of these compounds can increase at higher levels of the food chain, a phenomenon known as biomagnification. vu.nl Piscivorous (fish-eating) wildlife may be particularly at risk due to their exposure through aquatic food chains. epa.gov Biota-sediment accumulation factors (BSAFs) for TCDD in fish, which relate the concentration in the organism's lipids to that in sediment organic carbon, have been observed to range from 0.03 to 0.30. epa.gov

Table 1: Example of 1,2,8,9-TCDD Occurrence in Aquatic Biota This table is based on findings for the closely related isomer, 1,2,8,9-TCDD, as specific data for 1,2,6,9-TCDD is limited.

Biota CategoryLocationIsomer DetectedNoted Source
CrustaceansNewark Bay, NJ1,2,8,9-TCDDCombustion Processes nih.gov
FinfishNewark Bay, NJ1,2,8,9-TCDDCombustion Processes nih.gov

Biotransformation Pathways in Environmental Organisms

The persistence of dioxins in the environment is significantly influenced by their resistance to degradation. However, various microorganisms and some higher organisms have evolved pathways to transform these compounds. Biotransformation is a critical process that can reduce the toxicity and persistence of dioxins. The primary modes of microbial dioxin degradation are oxidative degradation by aerobic bacteria, reductive dechlorination by anaerobic microorganisms, and oxidation by fungi. jst.go.jp

Studies on specific TCDD isomers demonstrate these pathways. For example, the aerobic bacterium Sphingomonas wittichii RW1, a well-studied dioxin-degrading microorganism, can transform 1,2,3,4-Tetrachlorodibenzo-p-dioxin. researchgate.net The transformation process involves the conversion of the parent dioxin into more polar metabolites. researchgate.netresearchgate.net In this case, 1,2,3,4-TCDD is converted into 3,4,5,6-tetrachlorocatechol and subsequently 2-methoxy-3,4,5,6-tetrachlorophenol. researchgate.net

Fungi, particularly white-rot fungi, also play a significant role in dioxin biotransformation. The white-rot fungus Phlebia lindtneri has been shown to transform isomers such as 1,2,6,7-TCDD and 1,2,8,9-TCDD into hydroxylated and methoxylated compounds. isotope.com The rate of degradation is dependent on the specific chlorination pattern of the dioxin molecule. isotope.com

In fish, biotransformation is a key factor determining the bioaccumulation of different dioxin congeners. uth.gr The cytochrome P-450 enzyme system in fish can metabolize some lower-chlorinated PCDDs, leading to their excretion and thus reducing their accumulation. uth.gr

Enzymatic Mechanisms of Dioxin Catabolism

The biological breakdown (catabolism) of dioxins is initiated by specific enzymes capable of attacking the stable chemical structure of these compounds.

Dioxygenases : In aerobic bacteria, the initial attack on the dioxin molecule is often catalyzed by dioxygenase enzymes. jst.go.jputh.gr A key type is the angular dioxygenase, which inserts two oxygen atoms at a position adjacent to the ether bridge that connects the two benzene (B151609) rings. uth.gr This action destabilizes the ether bond, leading to the cleavage of the ring structure. The bacterium Sphingomonas wittichii RW1 utilizes such a dioxygenase system to initiate the degradation of dibenzo-p-dioxin (B167043) and some of its chlorinated derivatives. researchgate.net

Cytochrome P450 Monooxygenases : In vertebrates and some fungi, cytochrome P450 (CYP) enzymes are central to the metabolism of foreign chemicals (xenobiotics), including dioxins. nih.gov The binding of a dioxin like TCDD to the aryl hydrocarbon receptor (AhR) can induce the production of CYP1 family enzymes, such as CYP1A1, CYP1A2, and CYP1B1. nih.govplos.org These enzymes hydroxylate the dioxin molecule, making it more water-soluble and easier to excrete. plos.orgnih.gov However, the efficiency of this process is highly dependent on the specific dioxin congener and the animal species. plos.org For some highly toxic congeners like 2,3,7,8-TCDD, metabolism by CYP enzymes is extremely slow. nih.gov

Fungal Ligninolytic Enzymes : White-rot fungi produce powerful extracellular enzymes to break down lignin (B12514952), a complex polymer in wood. These enzymes, which include laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP), have a broad substrate specificity and can degrade a wide range of persistent pollutants, including dioxins. vu.nljst.go.jp For example, the fungus Rigidoporus sp. FMD21 has been shown to degrade 2,3,7,8-TCDD using its extracellular enzymes, with laccase playing a major role. vu.nlvu.nl These enzymes act via oxidation, which can lead to the cleavage of the dioxin structure. vu.nl

Microbial Community Dynamics in Dioxin Degradation

The degradation of dioxins in natural environments like soil and sediment is rarely accomplished by a single microbial species. Instead, it is the result of the collective metabolic activities of a complex microbial community. The dynamics of these communities are crucial for effective bioremediation.

Studies of soil contaminated with 2,3,7,8-TCDD have revealed distinct shifts in the microbial community structure in response to the pollutant. nih.gov In highly contaminated soils, there is often an enrichment of bacterial genera known to possess degradation capabilities. For example, in soils from Vietnam contaminated with Agent Orange, the presence of dioxin was associated with an increase in bacteria from the genera Arthrobacter, Rhodococcus, Comamonadaceae, and Bacillales. nih.gov

The efficiency of dioxin biodegradation by a microbial community can be influenced by various environmental factors, particularly the availability of other carbon sources. nih.gov In one study, a bacterial community from contaminated soil showed the highest degradation rate for 2,3,7,8-TCDD when provided with a limited carbon and energy source. nih.gov The addition of more easily degradable compounds, such as amino acids or lactate, completely inhibited dioxin degradation, likely because the bacteria preferentially consumed the readily available nutrients. nih.gov During active degradation, a succession of different bacterial genera can be observed. Genera such as Bordetella and Sphingomonas were found to be more abundant during the initial phases of 2,3,7,8-TCDD breakdown in certain cultures. nih.gov This highlights that dioxin degradation is a dynamic process involving complex interactions and successional patterns within the soil microbiome.

Table 2: Microbial Genera Associated with Dioxin Degradation

Microbial GenusAssociated Dioxin IsomerEnvironment/Study TypeReference
Sphingomonas2,3,7,8-TCDDSoil Mesocosm nih.gov
Bordetella2,3,7,8-TCDDSoil Mesocosm nih.gov
Arthrobacter2,3,7,8-TCDDContaminated Soil nih.gov
Rhodococcus2,3,7,8-TCDDContaminated Soil nih.gov
Comamonadaceae (family)2,3,7,8-TCDDContaminated Soil nih.gov
Phlebia1,2,6,7-TCDD, 1,2,8,9-TCDDFungal Culture isotope.com
Rigidoporus2,3,7,8-TCDDFungal Culture vu.nl

Environmental Remediation and Mitigation Technologies for 1,2,6,9 Tetrachlorodibenzo P Dioxin

Thermal Treatment Technologies

Thermal treatment technologies utilize heat to destroy or separate dioxins from contaminated materials. These methods are often highly effective but can be energy-intensive.

High-temperature incineration is a well-established technology for the destruction of dioxin-contaminated materials. princeton.edu The process involves the combustion of waste at temperatures typically exceeding 850°C, and often reaching up to 1,200°C, to ensure the complete breakdown of the complex and stable dioxin molecules. princeton.eduresearchgate.net The U.S. Environmental Protection Agency (EPA) has recognized incineration as a preferred technology for treating dioxin-containing materials, with research demonstrating destruction and removal efficiencies (DRE) of over 99.9999% for certain dioxins. princeton.edu

Rotary kilns are a common type of incinerator used for this purpose, capable of treating both solid and liquid wastes. princeton.edu The process reduces organic materials to carbon dioxide and water vapor, while non-combustible materials form ash. princeton.edu Acid gases and other pollutants generated during combustion are managed by air pollution control systems. princeton.edu

Research Findings: A notable application of high-temperature incineration involved the treatment of 2,500 kilograms of toluene (B28343) still bottoms waste from the Icmesa reactor in Seveso, Italy, which was contaminated with approximately 600 grams of 2,3,7,8-TCDD. princeton.edu Treatment in a CIBA-Geigy incinerator in Basel, Switzerland, resulted in residual dioxin levels below the detection limits of 0.05 to 0.2 parts per billion (ppb). princeton.edu Similarly, dioxin- and furan-contaminated oils from a landfill in Hamburg, Germany, with concentrations exceeding 42,000 ppb, were successfully treated via incineration. princeton.edu

ParameterValueReference
Operating Temperature> 850°C (typically ~1,200°C) princeton.eduresearchgate.net
Destruction and Removal Efficiency (DRE)> 99.9999% princeton.edu
ApplicationContaminated soils, liquids, and sludges princeton.eduepa.gov

Thermal desorption is a process that uses heat to volatilize contaminants like dioxins from a solid matrix, such as soil. The contaminated soil is heated to a temperature sufficient to vaporize the dioxins, which are then collected and treated in a separate process, often incineration or another destruction technology. This method is advantageous as it can separate the contaminants from the bulk of the soil, reducing the volume of material that requires more intensive treatment. nih.gov

Research Findings: While specific data on the application of thermal desorption for 1,2,6,9-TCDD is limited, the technology has been successfully applied to other persistent organic pollutants. The effectiveness of thermal desorption is dependent on the temperature and the duration of treatment.

ParameterDescription
PrincipleUses heat to vaporize contaminants from a solid matrix.
ProcessContaminated material is heated, and the volatilized contaminants are collected and treated separately.
AdvantageReduces the volume of contaminated material requiring further high-cost treatment.

Molten metal pyrolysis, also referred to as plasma arc pyrolysis, is an innovative thermal treatment technology that utilizes extremely high temperatures generated by a plasma torch to break down hazardous waste into its elemental components. clu-in.org The waste material is injected into a molten bath, typically iron, where the intense heat and catalytic properties of the metal destroy the organic contaminants, including dioxins. The organic compounds are broken down into simple, non-hazardous gases, and inorganic materials are incorporated into the molten bath.

Research Findings: This technology is considered a high-temperature destruction method capable of achieving very high destruction efficiencies for a range of persistent organic pollutants.

ParameterDescription
PrincipleUtilizes a plasma torch to create extremely high temperatures for waste destruction.
ProcessWaste is injected into a molten metal bath, where organic compounds are broken down into elemental components.
AdvantageHigh destruction efficiency for a wide range of hazardous organic compounds.

Non-Thermal Treatment Technologies

Non-thermal treatment technologies offer alternatives to high-temperature methods and can be particularly useful for in-situ applications or for treating large volumes of contaminated soil where excavation and transport for incineration may not be feasible.

Solvent extraction is a remediation technique that uses a solvent to dissolve and remove contaminants from soil or other solid materials. nih.gov The process involves mixing the contaminated material with a suitable solvent, which selectively dissolves the target contaminants. The solvent, now containing the dissolved contaminants, is then separated from the solid matrix and treated to remove the contaminants, allowing for the potential recycling of the solvent.

Research Findings: Studies have shown that various solvents can be effective in extracting dioxins from contaminated soil. For instance, ethanol (B145695) has been identified as a very effective solvent for this purpose. researchgate.net Research has demonstrated that ethanol can extract a significant percentage of dioxins from soil at room temperature. researchgate.net One study highlighted that a combined method using fish oil extract as a natural solvent achieved removal efficiencies of 94.12% in moderately contaminated soils and 94.51% in highly contaminated soils. researchgate.net Another approach, accelerated solvent extraction (ASE), has been explored as a rapid screening method for dioxin-contaminated soil, showing a strong correlation with traditional, more time-consuming methods. nih.gov

SolventRemoval EfficiencyReference
EthanolUp to 76% researchgate.net
Fish Oil Extract94.12% - 94.51% researchgate.net
Methanol/n-hexane (with ultrasound)Up to 90% researchgate.net

Liquefied petroleum gas (LPG) extraction is a specialized form of solvent extraction that utilizes gases such as propane (B168953) and butane, which are in a liquid state under pressure, as the solvent. nj.gov This method has been investigated for its potential to remove persistent organic pollutants from contaminated materials. nih.gov The LPG is mixed with the contaminated material, and its low viscosity and high diffusivity allow for efficient penetration and dissolution of the contaminants. After the extraction, the pressure is released, causing the LPG to vaporize and separate from the extracted contaminants, which can then be collected for disposal or destruction.

Research Findings: While the application of LPG extraction specifically for 1,2,6,9-TCDD is not extensively documented, the principles of this technology suggest its potential applicability for the remediation of dioxin-contaminated soils and other materials.

ParameterDescription
PrincipleUses liquefied petroleum gases (e.g., propane, butane) as a solvent to extract contaminants.
ProcessLPG is mixed with contaminated material, dissolves the contaminants, and is then vaporized to separate from the extracted pollutants.
AdvantageEfficient penetration due to low viscosity and high diffusivity of LPG.

In Situ Vitrification

In Situ Vitrification (ISV) is a thermal treatment technology that can be applied to soils and other earthen materials contaminated with hazardous substances like dioxins. osti.gov The process utilizes joule-heated electric melting to destroy, remove, or permanently immobilize contaminants. osti.gov For organic compounds such as polychlorinated dibenzo-p-dioxins (PCDDs), the high temperatures achieved during ISV—often exceeding 1,200°C—lead to their destruction through pyrolysis. osti.govprinceton.edu This process converts the organic molecules into non-hazardous gases, which are then typically managed by an off-gas treatment system. osti.gov

It is a technology that can be tailored to address specific types of chemical contaminants requiring treatment. princeton.edu While ISV is considered a promising technology, its application requires careful consideration of site-specific conditions and the nature of the contamination. epa.gov

Biological Remediation Approaches

Biological remediation leverages the metabolic processes of microorganisms and plants to degrade or sequester contaminants. These approaches are often considered more cost-effective and sustainable alternatives to traditional physical and chemical treatments. researchgate.net

Bioremediation (Bioaugmentation, Biostimulation)

Bioremediation of dioxin-contaminated sites involves using microorganisms to break down these persistent organic pollutants. nih.gov The two primary mechanisms for the microbial degradation of dioxins are dechlorination under anaerobic conditions and dioxygenation under aerobic conditions. researchgate.netnih.gov

Bioaugmentation involves the introduction of specific microbial strains with known dioxin-degrading capabilities into the contaminated environment. tandfonline.com Research has identified various bacteria and fungi capable of degrading different dioxin congeners. For instance, some bacterial strains utilize dioxygenase enzymes to initiate the breakdown of the dioxin structure. tandfonline.com Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade the highly toxic 2,3,7,8-TCDD. neptjournal.com While specific studies on the bioaugmentation for 1,2,6,9-tetrachlorodibenzo-p-dioxin are limited, the general principles suggest that suitable microbial strains could potentially be identified and applied.

Biostimulation , on the other hand, aims to enhance the activity of the indigenous microbial populations capable of degrading dioxins by adding nutrients and optimizing environmental conditions. researchgate.net This can involve adjusting factors like moisture, pH, and the availability of electron acceptors to create a more favorable environment for microbial activity. nih.gov For example, co-composting techniques using food waste have demonstrated successful degradation of PCDD/Fs in soil, with significant reductions in toxicity equivalents (TEQ). neptjournal.com

The following table summarizes findings from various bioremediation studies on different dioxin congeners.

Dioxin CongenerMicroorganism/MethodDegradation/Removal EfficiencyReference
2,3,7,8-TCDDPhanerochaete chrysosporiumNot specified neptjournal.com
PCDD/FsCo-composting with food waste70% reduction in 49 days neptjournal.com
Highly chlorinated DD/FsOxygen-stimulated microcosmsEffective reduction of near-fully and fully chlorinated congeners researchgate.net
2,3,7,8-TCDDPenicillium sp. QI-187.9% degradation in 6 days nih.gov

This table is for illustrative purposes and includes data for various dioxin congeners due to the limited specific data for this compound.

Phytoremediation Strategies

Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. nih.gov The mechanisms involved include the uptake and accumulation of contaminants by the plant, as well as the stimulation of microbial activity in the root zone (rhizosphere). nih.gov The potential for phytoremediation of dioxin-contaminated soil is an area of ongoing research. nih.gov While direct uptake and translocation of highly chlorinated dioxins by plants may be limited due to their strong adsorption to soil particles, the rhizosphere effect can play a significant role in their degradation. nih.gov

Abatement Technologies for Dioxin Emissions

The formation and release of dioxins, including this compound, can occur during various industrial processes, particularly high-temperature activities like waste incineration. nih.govnih.gov Several abatement technologies have been developed to control and reduce these emissions.

Modern flue gas cleaning technologies are crucial for minimizing the release of dioxins and furans from incinerators. wtert.org These systems often employ a multi-stage approach. One common method involves the injection of adsorbents, such as activated carbon, into the flue gas stream. wtert.org The adsorbent captures the dioxin molecules, which are then removed along with other particulate matter in a downstream filtration device like a baghouse. wtert.org

Another advanced technology is Selective Catalytic Reduction (SCR), which is not only effective for nitrogen oxide (NOx) control but can also contribute to the destruction of dioxins. wtert.org The catalyst promotes the chemical conversion of dioxins into less harmful substances. The effectiveness of these technologies can be significant, with the potential to reduce dioxin emissions to well below regulatory limits. wtert.org

The table below provides an overview of common abatement technologies for dioxin emissions.

TechnologyDescriptionKey Features
Activated Carbon Injection Involves injecting powdered activated carbon into the flue gas to adsorb dioxins and other pollutants.Commonly used in conjunction with a baghouse or electrostatic precipitator for particulate removal. wtert.org
Selective Catalytic Reduction (SCR) A catalytic process that can destroy dioxins in the flue gas stream.Also effective for NOx reduction. wtert.org
Wet and Dry Scrubbing Systems that use a liquid or a dry reagent to remove acid gases and can also capture some dioxins.Often part of a comprehensive flue gas cleaning system.

This table presents general abatement technologies for dioxin emissions.

Historical Perspectives on 1,2,6,9 Tetrachlorodibenzo P Dioxin Research

Early Research and Synthesis of Dioxin Congeners

Polychlorinated dibenzo-p-dioxins were never intentionally produced as commercial products; instead, they are known as unwanted byproducts of various industrial and combustion processes. wikipedia.orgwikipedia.org The synthesis of the first dioxin congener, 2,3,7,8-TCDD, occurred in a laboratory setting in 1957. wikipedia.org Historically, dioxins were identified as contaminants in the manufacturing of chemicals such as chlorophenols and certain herbicides derived from them, like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.orgnih.gov The formation process often involved the dimerization of chlorophenol precursors under heat. wikipedia.org

Specific laboratory synthesis methods or early research focused directly on the 1,2,6,9-TCDD isomer are not detailed in the available scientific literature. General dioxin formation occurs during the burning of organic materials in the presence of chlorine, often with metal catalysts present. wikipedia.org

Evolution of Analytical Capabilities and Detection Limits

The advancement of analytical chemistry has been critical to understanding the presence of dioxins in the environment. The extreme toxicity of certain congeners necessitated the development of methods with exceptionally low detection limits. nih.gov

In the early 1970s, techniques combining gas-liquid chromatography (GLC) with mass spectrometry (MS) were developed to achieve the necessary sensitivity, which was around 1 picogram (10⁻¹² g). epa.gov A 1973 paper demonstrated the use of high-resolution mass spectrometry (HRMS) to determine 2,3,7,8-TCDD in various samples at a detection limit of 1.0 part-per-trillion (ppt). nih.govdioxin20xx.org Over the decades, the "gold standard" for dioxin analysis became high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). duth.gr This method provides high selectivity and sensitivity, allowing for the quantification of individual congeners at very low levels. nih.gov

The evolution of these analytical methods has led to progressively lower detection limits, moving from parts-per-trillion (ppt) to parts-per-quadrillion (ppq). nih.gov However, specific detection limits and method performance data for the analysis of 1,2,6,9-TCDD are not specified in the reviewed literature. The general challenge in dioxin analysis is separating the target congeners from a multitude of other potentially interfering compounds present in complex environmental samples. nih.govduth.gr

Table 1: Key Milestones in Dioxin Analytical Capabilities
EraKey DevelopmentTypical Detection LimitPrimary Focus
1970sIntroduction of Gas Chromatography/Mass Spectrometry (GC/MS) and High-Resolution Mass Spectrometry (HRMS) for dioxin analysis. nih.govepa.gov~1 part-per-trillion (ppt) for 2,3,7,8-TCDD. nih.govCorrect identification of 2,3,7,8-TCDD. nih.gov
1980s-1990sEstablishment of HRGC/HRMS as the "gold standard" method (e.g., EPA Method 1613B). duth.grparts-per-quadrillion (ppq). nih.govCongener-specific analysis and improved quality control.
2000s-PresentDevelopment of alternative and screening methods (e.g., bioassays) and newer benchtop MS instruments.Sub-picogram levels.Faster, more cost-effective screening and analysis.

Impact of Industrial Accidents and Contamination Events on Research Trajectories

The trajectory of dioxin research has been significantly shaped by major industrial accidents and contamination events. These incidents focused scientific and regulatory attention almost exclusively on 2,3,7,8-TCDD due to its high toxicity and prevalence at these sites.

Notable events include:

Seveso, Italy (1976): An industrial accident at a chemical plant released a toxic cloud containing high levels of 2,3,7,8-TCDD, leading to widespread contamination and intensive, long-term health and environmental studies. researchgate.netnih.gov

Times Beach, Missouri, USA (1982-1983): The discovery of widespread 2,3,7,8-TCDD contamination from waste oil sprayed on roads led to the town's permanent evacuation and became a landmark case for the U.S. Environmental Protection Agency's (EPA) Superfund program. ewg.org

Love Canal, New York, USA (1978): Dioxin and other toxic chemicals leaching from an industrial landfill prompted a major environmental emergency. wikipedia.org

Agent Orange: The use of this herbicide, contaminated with 2,3,7,8-TCDD, during the Vietnam War spurred decades of research into its health and environmental consequences. nih.govepa.gov

These events drove the development of standardized analytical methods, risk assessment protocols, and regulations. nih.gov The research stemming from these incidents concentrated on the health effects and environmental behavior of 2,3,7,8-TCDD. There is no indication in the available search results that the 1,2,6,9-TCDD isomer was identified as a contaminant of concern or became a focus of research following these events.

Development of Understanding of Environmental Sources and Fate

The understanding of how dioxins enter and behave in the environment has evolved significantly over time.

Environmental Sources: The primary sources of dioxins are anthropogenic. They are not produced intentionally but are formed as byproducts. wikipedia.org Major source categories identified by the EPA include:

Combustion Sources: This is the primary environmental source, encompassing waste incineration (municipal, medical, industrial), the burning of fossil fuels and wood, and uncontrolled fires like landfill and forest fires. epa.govepa.gov

Chemical Manufacturing: Dioxins arise as impurities in the production of certain chlorinated chemicals, such as chlorophenols and some pesticides. wikipedia.orgepa.gov

Metals Smelting and Refining: These high-temperature processes can also generate dioxins. epa.govepa.gov

Environmental Reservoirs: Dioxins are persistent and can be stored in soils and sediments, acting as long-term secondary sources. epa.gov

While these processes generate a mixture of dioxin congeners, the specific profile can vary by source. For instance, sediment core analyses have shown that atmospheric deposition from historical combustion is dominated by more highly chlorinated dioxins, whereas contamination from chemical production sites like those in Seveso or Missouri was dominated by 2,3,7,8-TCDD. wikipedia.org Specific studies identifying 1,2,6,9-TCDD as a signature product of any particular source were not found in the search results.

Environmental Fate: Once released, the fate of dioxins is governed by their physical and chemical properties. They are known for their environmental persistence. nih.gov

Persistence and Degradation: Dioxins are chemically stable and resistant to biodegradation. nih.gov Photolysis (degradation by sunlight) is a potential removal pathway, but it is relatively slow, especially for dioxins adsorbed to soil or sediment particles. nih.gov Research suggests that dioxin congeners with chlorine atoms in the 2,3,7, and 8 positions are more readily degraded than those substituted at the 1,4,6, and 9 positions. epa.gov

Transport: Due to very low water solubility and a tendency to adsorb strongly to particles, dioxins are not readily leached from soil into groundwater. nih.gov Their primary modes of transport are through atmospheric deposition and the movement of contaminated soils and sediments. wikipedia.orgnih.gov

Bioaccumulation: Being highly lipophilic (fat-soluble), dioxins bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. epa.gov

Q & A

Q. How can 1,2,6,9-TCDD be analytically distinguished from other TCDD isomers in environmental samples?

Methodological Answer: Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) with isotope dilution, as outlined in EPA Method 613 for TCDD analysis . Structural differentiation relies on retention times and unique fragmentation patterns. For example, 1,2,6,9-TCDD (CAS 40581-91-7) can be identified via its molecular ion cluster (m/z 319.8960–323.8930) and chlorine isotope ratios . Reference databases like NIST Chemistry WebBook provide spectral libraries for validation .

Q. What are the primary toxicological mechanisms associated with 1,2,6,9-TCDD?

Methodological Answer: While specific data on 1,2,6,9-TCDD is limited, its toxicity is inferred from structural analogs like 2,3,7,8-TCDD. The aryl hydrocarbon receptor (AhR) pathway is central:

  • In vitro validation : Use reporter gene assays (e.g., Hepa-1 cells) to measure AhR activation .
  • Comparative potency : Assign a toxicity equivalence factor (TEF) relative to 2,3,7,8-TCDD. Current WHO TEFs for non-2,3,7,8 isomers are typically ≤0.0001, but experimental confirmation is required .

Advanced Research Questions

Q. How should experimental designs account for isomer-specific differences in TCDD toxicity?

Methodological Answer:

  • Dose-response studies : Prioritize low-dose regimens (e.g., 0.1–100 ng/kg) to capture subchronic effects, given the high potency of dioxins .
  • Isomer controls : Include 2,3,7,8-TCDD as a positive control and non-toxic isomers (e.g., 1,2,7,8-TCDD) to isolate structure-activity relationships .
  • Omics integration : Pair transcriptomic profiling with histopathology to identify isomer-unique biomarkers (e.g., CYP1A1 induction vs. oxidative stress markers) .

Q. How can conflicting data on TCDD’s reproductive toxicity be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from multi-generational rodent studies (e.g., Murray et al., 1979) and adjust for isomer purity, as contaminants in early studies (e.g., 2,3,7,8-TCDD traces) may skew results .
  • Mechanistic reconciliation : Use knockout models (e.g., Ahr-/- mice) to decouple AhR-dependent effects (e.g., placental dysfunction) from oxidative stress pathways .

Q. What methodologies are recommended for studying 1,2,6,9-TCDD’s environmental fate?

Methodological Answer:

  • Soil-water partitioning : Apply column leaching experiments with ¹⁴C-labeled 1,2,6,9-TCDD to measure Koc (organic carbon partition coefficient). Compare results to 1,2,7,8-TCDD, which shows low mobility (log Koc >6) due to strong soil binding .
  • Photodegradation : Expose samples to UV light (254 nm) and quantify degradation products via LC-MS/MS. Note that lateral chlorine positions (e.g., 1,2,6,9) may reduce photostability compared to 2,3,7,8-TCDD .

Data Contradiction Analysis

Q. Why do reported TEFs for non-2,3,7,8-TCDD isomers vary across studies?

Methodological Answer:

  • Assay variability : TEFs derived from in vivo studies (e.g., rodent ED50) often differ from in vitro models (e.g., EC50 in cell lines) due to metabolic activation differences. Standardize assays using WHO guidelines .
  • Isomer cross-contamination : Early studies using impure isomers (e.g., 1,2,6,9-TCDD contaminated with 2,3,7,8-TCDD) overestimated toxicity. Verify purity via HRMS (>99%) before experimentation .

Critical Research Gaps

  • Isomer-specific toxicity : No in vivo data exists for 1,2,6,9-TCDD. Prioritize chronic exposure studies in Ahr-responsive models.
  • Environmental persistence : Lack of degradation kinetics for 1,2,6,9-TCDD in aquatic systems.

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1,2,6,9-Tetrachlorodibenzo-P-dioxin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.